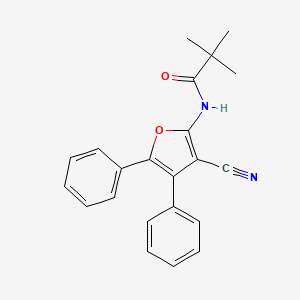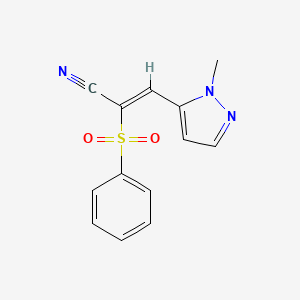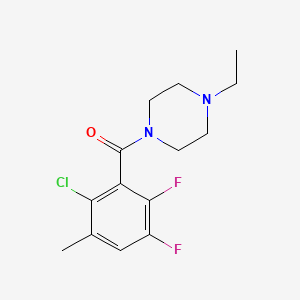
N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide exerts its anti-tumor activity by inhibiting the activity of several kinases, including BTK, FLT3, and ITK. BTK is a key mediator of B-cell receptor signaling, which is critical for the survival and proliferation of malignant B-cells in lymphoma and leukemia. FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia, and ITK is a T-cell-specific kinase that is involved in T-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It also inhibits the production of pro-inflammatory cytokines, which are involved in the development and progression of cancer. In addition, this compound has been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which play a critical role in the immune response against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide is its specificity for certain kinases, which reduces the risk of off-target effects and toxicity. It has also shown significant anti-tumor activity in preclinical studies, making it a promising candidate for further development. However, one limitation of this compound is its potential for drug resistance, which may limit its long-term efficacy.
Zukünftige Richtungen
There are several future directions for the development of N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide as a potential therapeutic agent for cancer. One direction is the investigation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of biomarkers that can predict patient response to this compound. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide involves several steps, including the reaction of 3-cyano-4,5-diphenyl-2-furan carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,2-dimethylpropan-1-amine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of several kinases, including BTK, FLT3, and ITK. These kinases play a crucial role in cell signaling pathways that are involved in cancer cell growth and survival. In preclinical studies, this compound has demonstrated significant anti-tumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-22(2,3)21(25)24-20-17(14-23)18(15-10-6-4-7-11-15)19(26-20)16-12-8-5-9-13-16/h4-13H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHAJILJMPFROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354800 |
Source


|
| Record name | n-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5873-64-3 |
Source


|
| Record name | n-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)

![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)
![7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
![2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5712233.png)
![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)
![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)

![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)
![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)
![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)

![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)